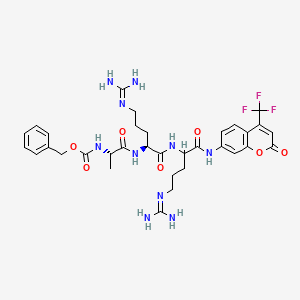
Z-Ala-arg-arg-afc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Z-Ala-arg-arg-afc involves the coupling of the peptide sequence Z-Ala-arg-arg with the fluorogenic molecule 7-amino-4-trifluoromethylcoumarin. The process typically includes the following steps:
Peptide Synthesis: The peptide sequence Z-Ala-arg-arg is synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves sequentially adding protected amino acids to a resin-bound peptide chain.
Coupling Reaction: The synthesized peptide is then coupled with 7-amino-4-trifluoromethylcoumarin using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Z-Ala-arg-arg-afc primarily undergoes hydrolysis reactions catalyzed by proteases such as cathepsins. The hydrolysis of the peptide bond releases the fluorogenic molecule 7-amino-4-trifluoromethylcoumarin, which can be detected by its fluorescence.
Common Reagents and Conditions
Reagents: Proteases (e.g., cathepsins), buffer solutions (e.g., phosphate buffer), and inhibitors (e.g., E-64 for cysteine proteases).
Conditions: Reactions are typically carried out at physiological pH (7.4) and temperature (37°C) to mimic biological conditions.
Major Products
The major product of the hydrolysis reaction is 7-amino-4-trifluoromethylcoumarin, which exhibits strong fluorescence and can be quantitatively measured to determine protease activity .
Applications De Recherche Scientifique
Z-Ala-arg-arg-afc is widely used in scientific research for various applications:
Mécanisme D'action
Z-Ala-arg-arg-afc exerts its effects by serving as a substrate for proteases. Upon cleavage by proteases, the fluorogenic molecule 7-amino-4-trifluoromethylcoumarin is released, which can be detected by its fluorescence. This allows for the quantification of protease activity. The molecular targets are primarily cysteine proteases such as cathepsins B and L .
Comparaison Avec Des Composés Similaires
Similar Compounds
Z-Arg-Arg-AMC: Another fluorogenic substrate used to measure protease activity, specifically cathepsin B.
Z-Phe-Arg-AMC: Used to measure cathepsin L activity.
Z-Gly-Gly-Arg-AMC: Employed in thrombin generation assays.
Uniqueness
Z-Ala-arg-arg-afc is unique due to its specific peptide sequence and the fluorogenic molecule 7-amino-4-trifluoromethylcoumarin, which provides high sensitivity and specificity in detecting protease activity. Its use in various research fields highlights its versatility and importance in scientific studies .
Propriétés
Numéro CAS |
93753-74-3 |
|---|---|
Formule moléculaire |
C33H41F3N10O7 |
Poids moléculaire |
746.7 g/mol |
Nom IUPAC |
benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]pentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C33H41F3N10O7/c1-18(43-32(51)52-17-19-7-3-2-4-8-19)27(48)45-24(10-6-14-42-31(39)40)29(50)46-23(9-5-13-41-30(37)38)28(49)44-20-11-12-21-22(33(34,35)36)16-26(47)53-25(21)15-20/h2-4,7-8,11-12,15-16,18,23-24H,5-6,9-10,13-14,17H2,1H3,(H,43,51)(H,44,49)(H,45,48)(H,46,50)(H4,37,38,41)(H4,39,40,42)/t18-,23?,24-/m0/s1 |
Clé InChI |
PWPGGFDNLWOQAK-WOPGWRJJSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OCC3=CC=CC=C3 |
SMILES canonique |
CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















